4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide is classified as an organic compound. It falls under the category of substituted phenylacetamides, which are known for their diverse biological activities. The compound's systematic name reflects its structure: it features a tert-butyl group and two methyl groups on the aromatic ring, along with a hydroxyl group and an acetamide functional group. This compound can be found in various databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis pathways .
The synthesis of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide typically involves a multi-step process. One common method includes:
The molecular structure of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide can be described using its molecular formula . Key features include:
4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide undergoes several notable chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous solution |
Reduction | Lithium aluminum hydride | Anhydrous solvent |
Substitution | Halogens (e.g., bromine) | Solvent-dependent |
The mechanism of action for 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide involves its interaction with specific enzymes and receptors in biological systems. This compound has been studied for its potential therapeutic properties:
Understanding these interactions is crucial for exploring its applications in pharmaceuticals .
The physical and chemical properties of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide include:
These properties influence its behavior in various applications and reactions .
4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide has diverse applications across several fields:
The systematic IUPAC name for the compound is 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide, which precisely describes its molecular architecture: a phenyl ring substituted at the 4-position with a tert-butyl group, hydroxy and methyl groups at positions 3 and 2/6, respectively, and an acetamide side chain attached to the benzylic carbon [1] [6]. This nomenclature follows Rule P-57.1.1 of the Blue Book for substituted benzene derivatives with functionalized side chains.
Common synonyms reflect minor variations in naming conventions:
Table 1: Synonym Compendium
Systematic Name | Common Alternate Names |
---|---|
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide |
4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetamide | |
Oxymetazoline Impurity (pharmacopeial designation) |
The compound's molecular formula is C₁₄H₂₁NO₂, confirmed consistently across chemical databases and supplier certifications [1] [6] [8]. This formula accounts for:
The theoretical molecular weight is 235.32 g/mol, calculated as:
(14 × 12.01) + (21 × 1.01) + 14.01 + (2 × 16.00) = 235.32 g/mol
This matches experimental mass spectrometry data showing a [M+H]⁺ peak at m/z 236.3 and [M-H]⁻ peak at m/z 234.3 [1]. Elemental composition is C: 71.45%, H: 8.99%, N: 5.95%, O: 13.60%.
Table 2: Elemental Composition Analysis
Element | Atom Count | Theoretical % | Empirical % |
---|---|---|---|
Carbon (C) | 14 | 71.45 | 71.40 ± 0.15 |
Hydrogen (H) | 21 | 8.99 | 9.02 ± 0.10 |
Nitrogen (N) | 1 | 5.95 | 5.92 ± 0.08 |
Oxygen (O) | 2 | 13.60 | 13.65 ± 0.12 |
NMR Spectroscopy¹H and ¹³C NMR data (predicted based on structural analogs [7] [10]):
Infrared SpectroscopyKey IR absorptions (KBr pellet):
Mass SpectrometryHigh-resolution ESI-MS shows:
While direct crystallographic data for 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide is unavailable, its structural analog 2-aminoethyl 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide hydrochloride (C₁₆H₂₇ClN₂O₂) exhibits intramolecular hydrogen bonding between the phenolic OH and the amide carbonyl, stabilizing a planar conformation [3] [10].
Related tert-butylphenol derivatives (e.g., 2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol [4]) demonstrate how bulky tert-butyl groups influence crystal packing:
Computational modeling (DFT-B3LYP/6-311G**) predicts:
This compound is pharmacologically significant as Oxymetazoline Impurity A – a synthesis intermediate and degradation product of the vasoconstrictor oxymetazoline [2] [6]. Key structural comparisons:
Table 3: Structural Comparison with Oxymetazoline Derivatives
Structural Feature | 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide | Oxymetazoline |
---|---|---|
Core Skeleton | Identical substituted phenyl ring | Identical |
Side Chain at C1 | -CH₂C(O)NH₂ (acetamide) | -CH₂C(O)NHCH₂CH₂N(CH₃)₂ (amidine) |
Ionization State | Neutral | Cationic at physiological pH |
Molecular Weight (g/mol) | 235.32 | 296.43 |
Role | Synthetic intermediate / impurity | Active pharmaceutical ingredient |
The replacement of the amidine moiety with acetamide eliminates vasoconstrictive activity but retains the hydrogen-bonding capacity critical for crystal engineering and impurity profiling [6] [10]. The compound’s structural rigidity also makes it a precursor for deuterated analogs like N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetamide-d4 hydrochloride (C₁₆H₂₃D₄ClN₂O₂, MW 318.88 g/mol) used as MS internal standards [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: